(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine
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Overview
Description
(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[64104,13]trideca-1,4,6,8(13)-tetraen-10-amine is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine typically involves multiple steps, starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, followed by the introduction of the N,N-dipropyl group. The final step involves the addition of the (E)-but-2-enedioic acid moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine: Lacks the (E)-but-2-enedioic acid moiety.
(E)-but-2-enedioic acid: Lacks the tricyclic structure and N,N-dipropyl group.
Uniqueness
The uniqueness of (E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[64104,13]trideca-1,4,6,8(13)-tetraen-10-amine lies in its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
83494-45-5 |
---|---|
Molecular Formula |
C22H30N2O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine |
InChI |
InChI=1S/C18H26N2.C4H4O4/c1-3-10-20(11-4-2)16-9-8-15-13-19-17-7-5-6-14(12-16)18(15)17;5-3(6)1-2-4(7)8/h5-7,13,16,19H,3-4,8-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DAKCYLCSJUKRKZ-WLHGVMLRSA-N |
Isomeric SMILES |
CCCN(CCC)C1CCC2=CNC3=CC=CC(=C23)C1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(CCC)C1CCC2=CNC3=CC=CC(=C23)C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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